Phenicarbazide

Overview

Description

Phenicarbazide is a chemical compound studied for various applications, particularly in the synthesis and structural analysis of metal complexes and organic derivatives. It is known for its involvement in forming semicarbazone and thiosemicarbazone compounds which are significant in medicinal chemistry and materials science.

Synthesis Analysis

This compound derivatives have been synthesized for various studies, particularly focusing on their reactions with metals and other organic compounds. For example, the synthesis involves the reaction of this compound with aldehydes or ketones to produce semicarbazide derivatives. These processes are crucial for developing pharmaceuticals and bioactive materials (Sardari et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as semicarbazides and thiosemicarbazides, has been analyzed using various techniques, including X-ray diffraction and spectroscopy. These analyses provide insights into the planarity, bond lengths, and angles critical for understanding their chemical behavior and interaction with biological targets (Pitucha et al., 2020).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, forming complexes with metal ions or undergoing cyclization to produce heterocyclic compounds. These reactions are significant for the synthesis of materials with potential antimicrobial, anticancer, or other biological activities (Metwally et al., 2011).

Scientific Research Applications

Phenibut (β-phenyl-γ-aminobutyric acid HCl) is a neuropsychotropic drug with anxiolytic and nootropic (cognition enhancing) effects, primarily acting at GABAB and, to some extent, at GABAA receptors. It is used in Russia for relieving tension, anxiety, and fear, improving sleep in psychosomatic or neurotic patients, and as a pre- or post-operative medication. It is also used in therapy for disorders characterized by asthenia and depression, as well as in post-traumatic stress, stuttering, and vestibular disorders (Lapin, 2001).

R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. This suggests that R-phenibut might be clinically used to treat neuropathic pain disorders (Zvejniece et al., 2015).

The GABA-mimetic phenibut stabilizes resting ventilation at a lower level without curtailing hypoxic ventilatory responsiveness. This suggests its role in respiratory control at both central and peripheral levels, with potential applications in clinical settings where respiratory control is a concern (Tarakanov et al., 2011).

Phenibut has been shown to protect B35 rat neuroblastoma cells from hydrogen peroxide or bicuculline damage in a dose‐dependent manner, suggesting its neuroprotective activity and potential therapeutic applications in neurological conditions (Huynh et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Phenicarbazide, also known as 1-Phenylsemicarbazide, is a semicarbazide and an antipyretic substance The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions

Pharmacokinetics

This compound is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating

Result of Action

It is known to be carcinogenic in mice , indicating that it may have significant effects at the cellular level

Action Environment

Given that it is a flammable solid that decomposes on heating , it can be inferred that factors such as temperature and exposure to open flame could potentially influence its stability and efficacy.

properties

IUPAC Name |

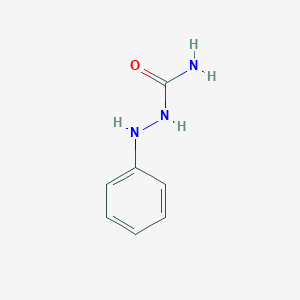

anilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHCKXGKPAGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020245 | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103-03-7 | |

| Record name | 1-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenicarbazide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

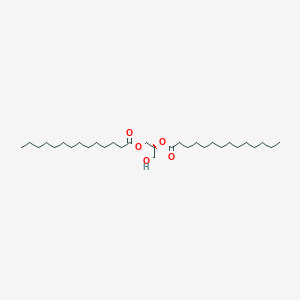

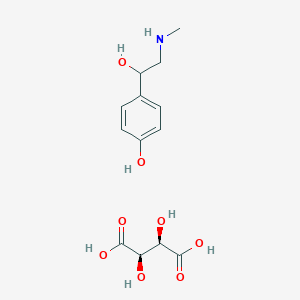

A: 1-Phenylsemicarbazide (Phenicarbazide) has the molecular formula C₇H₉N₃O and a molecular weight of 151.16 g/mol. The semicarbazide moiety of the compound is relatively planar. The phenyl ring is almost perpendicular to the plane of the semicarbazide group. []

A: 1-Phenylsemicarbazide has shown potential as a building block for dopamine D4 receptor agonists. Notably, a derivative, APH199, displayed high subtype selectivity for the D4 receptor with a Ki(D4.4) = 0.25 nM and significant bias towards G protein activation over β-arrestin recruitment. [] In another study, a copper complex of an organophosphorus Schiff base derived from 1-phenylsemicarbazide exhibited promising antioxidant activity. []

A: While comprehensive toxicological data is limited, a study demonstrated that injecting 1-Phenylsemicarbazide into embryonated chicken eggs induced distinct effects on bone and soft tissues compared to the related compound semicarbazide. [] This highlights the need for further investigation into the compound's safety profile.

A: 1-Phenylsemicarbazide serves as a versatile reagent in organic synthesis. It can react with substituted cyanoacetic esters to produce 5-substituted-1-anilino-4-iminobarbituiric acids. [] It is also utilized in the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives through reactions with dihydrofurandiones. [] Additionally, it acts as a nucleophile in reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, leading to the regioselective synthesis of 3-trifluoromethyl-1-phenylpyrazoles. []

A: Yes, research has explored the coordination chemistry of 1-Phenylsemicarbazide with transition metals. One study focused on the reactions of 1-phenylsemicarbazide with copper(II) salts, although specific details about the resulting complexes are not provided in the abstract. []

A: 1-Phenylsemicarbazide exhibits reactivity towards oxidizing agents. Studies have examined its oxidation by ferricinium ions, resulting in the formation of phenylazoformamide. [] Additionally, research investigated the kinetics and mechanism of its oxidation by peroxydisulphate ions (PDS), confirming a 1:1 stoichiometry and proposing a free radical mechanism for the reaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)